Cas no 955741-67-0 (N-2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylcyclopropanecarboxamide)

N-2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylcyclopropanecarboxamide is a synthetic organic compound featuring a fused tetrahydroisoquinoline core modified with a furan-2-carbonyl group and a cyclopropanecarboxamide moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The furan ring enhances electron-rich character, while the cyclopropane group contributes to conformational rigidity, potentially improving binding affinity in biological targets. Its well-defined stereochemistry and modular design allow for further derivatization, supporting the development of pharmacologically active molecules. The compound is typically characterized by high purity and stability, ensuring reliability in research applications. Its structural complexity offers opportunities for exploring novel therapeutic pathways.
N-2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylcyclopropanecarboxamide structure
955741-67-0 structure
Product name:N-2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylcyclopropanecarboxamide
CAS No:955741-67-0
MF:C18H18N2O3
MW:310.347124576569
CID:6252111
PubChem ID:16943234

N-2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylcyclopropanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylcyclopropanecarboxamide
    • 955741-67-0
    • N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide
    • AKOS024647077
    • N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]cyclopropanecarboxamide
    • N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropanecarboxamide
    • F2416-0449
    • Inchi: 1S/C18H18N2O3/c21-17(13-3-4-13)19-15-6-5-12-7-8-20(11-14(12)10-15)18(22)16-2-1-9-23-16/h1-2,5-6,9-10,13H,3-4,7-8,11H2,(H,19,21)
    • InChI Key: AHKFLSJUSVCIQF-UHFFFAOYSA-N
    • SMILES: O=C(C1CC1)NC1C=CC2CCN(C(C3=CC=CO3)=O)CC=2C=1

Computed Properties

  • Exact Mass: 310.13174244g/mol
  • Monoisotopic Mass: 310.13174244g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 477
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 62.6Ų

N-2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylcyclopropanecarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2416-0449-2μmol
N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]cyclopropanecarboxamide
955741-67-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2416-0449-1mg
N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]cyclopropanecarboxamide
955741-67-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2416-0449-2mg
N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]cyclopropanecarboxamide
955741-67-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2416-0449-3mg
N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]cyclopropanecarboxamide
955741-67-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2416-0449-4mg
N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]cyclopropanecarboxamide
955741-67-0 90%+
4mg
$66.0 2023-05-16

Additional information on N-2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylcyclopropanecarboxamide

Introduction to N-2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylcyclopropanecarboxamide (CAS No. 955741-67-0)

The compound N-2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylcyclopropanecarboxamide (CAS No. 955741-67-0) represents a fascinating intersection of heterocyclic chemistry and medicinal biology. This molecule, characterized by its intricate structural framework, has garnered significant attention in the scientific community due to its potential pharmacological applications. The presence of both tetrahydroisoquinoline and cyclopropane moieties in its structure suggests a unique combination of biological activities that are yet to be fully explored.

At the core of this compound's structure lies the tetrahydroisoquinoline scaffold, a motif that is widely recognized for its role in the development of various bioactive molecules. Tetrahydroisoquinolines are known for their involvement in multiple biological pathways, including neurotransmitter systems and cancer signaling. The incorporation of a furan-2-carbonyl group into this scaffold introduces additional functional diversity, potentially modulating the compound's interactions with biological targets. This modification has been strategically employed to enhance binding affinity and selectivity, key factors in drug design.

The cyclopropane ring in the molecule adds another layer of complexity, offering a rigid structural constraint that can influence the conformational dynamics of the compound. Cyclopropane motifs are often incorporated into drug candidates due to their ability to improve metabolic stability and binding properties. In the context of N-2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylcyclopropanecarboxamide, this structural feature may contribute to enhanced pharmacokinetic profiles, making it a promising candidate for further investigation.

Recent advancements in computational chemistry have enabled more precise modeling of molecular interactions, allowing researchers to predict the behavior of complex compounds like N-2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylcyclopropanecarboxamide with greater accuracy. These computational studies have revealed potential binding interactions with various biological targets, including enzymes and receptors implicated in neurological disorders and cancer. The ability to predict such interactions early in the drug discovery process significantly accelerates the development pipeline.

The synthesis of this compound represents a testament to the progress in synthetic organic chemistry. The multi-step synthesis involves sophisticated transformations that highlight the ingenuity of modern chemical methodologies. Key steps include the formation of the tetrahydroisoquinoline core through palladium-catalyzed coupling reactions and subsequent functionalization with the furan-2-carbonyl group via directed ortho-metalation strategies. The introduction of the cyclopropane ring was achieved through ring-closing metathesis (RCM), a powerful tool for constructing strained cyclic structures.

From a medicinal chemistry perspective, N-2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylcyclopropanecarboxamide exhibits intriguing pharmacological properties that warrant further exploration. Preliminary in vitro studies have suggested potential activity against enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are implicated in neurodegenerative diseases like Parkinson's disease. Additionally, the compound shows promise as an inhibitor of certain kinases involved in cancer progression.

The integration of machine learning techniques into drug discovery has also provided new insights into the potential therapeutic applications of this compound. By analyzing large datasets of biological activity and molecular structures, machine learning models can identify patterns that human researchers might overlook. These models have predicted novel targets for N-2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylcyclopropanecarboxamide, opening up new avenues for therapeutic intervention.

In conclusion,N-2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylcyclopropanecarboxamide (CAS No. 955741-67-0) is a structurally complex and biologically relevant molecule with significant potential in medicinal chemistry and drug discovery. Its unique combination of functional groups and promising pharmacological properties make it an attractive candidate for further research. As our understanding of molecular interactions continues to evolve through advanced computational methods and synthetic techniques,this compound is poised to play a crucial role in the development of novel therapeutics for various diseases.

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.